4-(Piperidin-2-yl)benzamide hydrochloride

Description

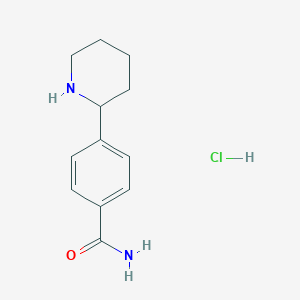

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQNMBPIXAGUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Behavioral Studies:For compounds with potential central nervous system activity, this subsection would have described studies on their effects on animal behavior.

Table of Compounds Mentioned

Note: This Section Focuses on Methods Used for Scientific Confirmation in a Research Setting, Avoiding Basic Identification Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete structural assignment of 4-(Piperidin-2-yl)benzamide (B12841399) hydrochloride.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum, the protons of the benzamide (B126) ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The two protons ortho to the amide group would likely resonate further downfield than the two protons ortho to the piperidine (B6355638) ring due to the electron-withdrawing effect of the carbonyl group. The protons of the piperidine ring would appear in the aliphatic region (δ 1.5-3.5 ppm). The methine proton at the C2 position, being adjacent to both the nitrogen atom and the benzene (B151609) ring, would be the most downfield of the aliphatic signals. The broad signals for the amide (-CONH₂) and piperidine amine (-NH-) protons are also characteristic and their chemical shifts can be influenced by solvent and concentration. As the compound is a hydrochloride salt, the amine proton (NH) within the piperidine ring is expected to be protonated (NH₂⁺), leading to a downfield shift and potential coupling with adjacent protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide complementary information. The carbonyl carbon of the amide group is expected to have a characteristic signal in the downfield region (δ 165-175 ppm). The aromatic carbons would resonate between δ 120-145 ppm, with the carbon attached to the carbonyl group (ipso-carbon) and the carbon attached to the piperidine ring showing distinct shifts. The aliphatic carbons of the piperidine ring would appear in the upfield region (δ 20-60 ppm), with the C2 carbon being the most downfield due to its attachment to the nitrogen and the aromatic ring.

Predicted ¹H-NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CONH₂ | 7.5 - 8.5 | Broad singlet (2H) |

| Aromatic (ortho to -CONH₂) | 7.8 - 8.0 | Doublet (2H) |

| Aromatic (ortho to piperidine) | 7.3 - 7.5 | Doublet (2H) |

| Piperidine -NH₂⁺- | 8.5 - 9.5 | Broad singlet (2H) |

| Piperidine C2-H | 3.3 - 3.6 | Multiplet (1H) |

| Piperidine C6-H (axial/equatorial) | 2.8 - 3.2 | Multiplet (2H) |

Predicted ¹³C-NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 168.0 |

| Aromatic C (ipso to -CONH₂) | 134.0 |

| Aromatic C (ipso to piperidine) | 145.0 |

| Aromatic CH (ortho to -CONH₂) | 128.5 |

| Aromatic CH (ortho to piperidine) | 127.0 |

| Piperidine C2 | 55.0 |

| Piperidine C6 | 45.0 |

| Piperidine C3 | 30.0 |

| Piperidine C4 | 24.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. For 4-(Piperidin-2-yl)benzamide hydrochloride, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base form of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) analysis involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for aromatic amides involves the cleavage of the amide bond, which would lead to the formation of a stable benzoyl cation. nih.govrsc.org Fragmentation of the piperidine ring is also expected, potentially through ring-opening mechanisms or loss of small neutral molecules. nih.govscielo.br

Predicted ESI-MS Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 205.13 | Protonated molecule (free base) |

| Fragment 1 | 188.11 | Loss of NH₃ from [M+H]⁺ |

| Fragment 2 | 121.05 | Cleavage to form benzamide radical cation |

| Fragment 3 | 105.03 | Benzoyl cation [C₆H₅CO]⁺ |

| Fragment 4 | 84.08 | Piperidinyl cation [C₅H₁₀N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would display characteristic absorption bands corresponding to its primary amide, secondary amine (as a hydrochloride salt), aromatic ring, and aliphatic chain.

Key expected absorptions include the N-H stretching vibrations of the primary amide (-CONH₂) and the protonated secondary amine (-NH₂⁺-) in the region of 3200-3400 cm⁻¹ and 2400-3200 cm⁻¹ (broad), respectively. libretexts.org A strong, sharp absorption band corresponding to the C=O stretch (Amide I band) of the benzamide group is expected around 1650-1680 cm⁻¹. masterorganicchemistry.comlibretexts.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. pressbooks.pub Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Primary Amide (-CONH₂) |

| 3200 - 2400 | N-H Stretch (broad) | Amine Salt (-NH₂⁺-) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Piperidine) |

| ~1660 | C=O Stretch (Amide I) | Benzamide |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is crucial for assessing the purity of this compound and for developing analytical methods for quality control.

A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. Given its polar nature as a hydrochloride salt, a polar-endcapped C18 or a phenyl stationary phase could provide good retention and peak shape. sigmaaldrich.com The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.combiopharmaservices.com An acidic pH for the mobile phase would ensure the analyte remains in its protonated, more water-soluble form, leading to symmetrical peaks.

Method development would involve optimizing parameters such as mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength (typically in the UV range, ~230-270 nm, where the benzoyl chromophore absorbs). A validated HPLC method would demonstrate high specificity, linearity, accuracy, and precision, confirming the compound's purity by separating it from any potential impurities, starting materials, or degradation products. The primary outcome is a chromatogram showing a single major peak at a characteristic retention time, with the area of this peak being proportional to the purity (e.g., >95%).

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its chemical structure and stereochemistry.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would confirm the connectivity of the piperidine ring to the benzamide moiety at the C4 position of the phenyl ring and the C2 position of the piperidine ring. A key finding would be the solid-state conformation of the molecule. The piperidine ring is expected to adopt a stable chair conformation. nih.gov The analysis would also reveal the relative orientation of the phenyl and piperidine rings.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals intermolecular interactions. For the hydrochloride salt, strong hydrogen bonds are expected between the chloride ion and the protonated piperidine nitrogen (-NH₂⁺-), as well as the amide protons (-CONH₂). These interactions are critical in defining the compound's solid-state properties.

Mechanistic Pharmacology and Molecular Target Identification in Preclinical Research

Investigation of Molecular Targets and Pathways

The diverse biological activities of piperidinyl benzamide (B126) derivatives stem from their interactions with a range of molecular targets, including receptors, enzymes, and transporters.

Receptor Binding Studies and Selectivity Profiling

The substitution pattern on the piperidine (B6355638) and benzamide rings significantly influences receptor binding affinity and selectivity.

Serotonin (B10506) Receptors: Derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have been identified as selective serotonin 4 (5-HT4) receptor agonists. For instance, the compound 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (Y-36912) demonstrates selective agonism at the 5-HT4 receptor, with reduced affinity for 5-HT3 and dopamine (B1211576) D2 receptors nih.gov. The benzoylpiperidine structure is recognized as a key feature in antagonists of the 5-HT2A receptor nih.gov.

Dopamine Receptors: The N-phenyl piperazine (B1678402) analog, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10), shows a higher affinity and selectivity for dopamine D3 receptors over D2 receptors google.com. Furthermore, a series of 4-benzyloxypiperidine derivatives have been developed as selective antagonists for the dopamine D4 receptor, exhibiting over 30-fold selectivity against other dopamine receptor subtypes sigmaaldrich.com.

Opioid Receptors: A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been characterized as delta-opioid receptor agonists, with their potency and selectivity influenced by substitutions on the aryl group, piperidine nitrogen, and the amide moiety chemsrc.com.

Trace Amine-Associated Receptors (TAARs): While direct binding data for 4-(Piperidin-2-yl)benzamide (B12841399) hydrochloride is unavailable, a structurally related compound, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide, has been identified as a submicromolar agonist of TAAR1 nih.gov. Further optimization of this 4-(2-aminoethyl)piperidine core led to the discovery of potent TAAR1 agonists, such as AP163 [4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride], with EC50 values for TAAR1 agonistic activity in the nanomolar range google.com.

Below is an interactive data table summarizing the receptor binding profiles of various 4-(Piperidin-yl)benzamide analogs.

| Compound Name | Receptor Target | Activity | Reference |

| 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (Y-36912) | 5-HT4 Receptor | Selective Agonist | nih.gov |

| 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10) | Dopamine D3 Receptor | Selective Ligand | google.com |

| 4-benzyloxypiperidine derivatives | Dopamine D4 Receptor | Selective Antagonists | sigmaaldrich.com |

| 4-piperidin-4-ylidenemethyl-benzamide derivatives | Delta-Opioid Receptor | Agonists | chemsrc.com |

| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | TAAR1 | Agonist | nih.gov |

| 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163) | TAAR1 | Potent Agonist | google.com |

Enzyme Inhibition/Activation Assays

The benzamide scaffold is also found in inhibitors of various enzymes.

Protein Kinases: Certain 4-aminopyridine (B3432731) benzamide derivatives have been developed as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2) . Additionally, 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides have been identified as inhibitors of Bruton's Tyrosine Kinase (Btk) google.com.

Carbonic Anhydrase: A series of benzamides incorporating 4-sulfamoyl moieties have been shown to be effective inhibitors of several human carbonic anhydrase (CA) isoforms, including hCA I, II, VII, and IX, with inhibition constants in the nanomolar range for some isoforms nih.gov.

Cyclooxygenase Enzymes: At present, there is a lack of publicly available data on the direct inhibition or activation of cyclooxygenase enzymes by 4-(Piperidin-2-yl)benzamide hydrochloride or its close analogs.

The following table provides a summary of the enzyme inhibitory activities of selected benzamide derivatives.

| Compound Class | Enzyme Target | Activity | Reference |

| 4-aminopyridine benzamides | Tyrosine Kinase 2 (TYK2) | Inhibitors | |

| 4-imidazopyridazin-1-yl-benzamides | Bruton's Tyrosine Kinase (Btk) | Inhibitors | google.com |

| Benzamide-4-sulfonamides | Carbonic Anhydrase (hCA I, II, VII, IX) | Inhibitors | nih.gov |

Transporter Modulation Studies

Piperidine-containing benzamides have also been investigated for their effects on neurotransmitter transporters.

Choline (B1196258) Transporter: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic choline transporter (CHT) nih.gov.

Glycine (B1666218) Transporter 1 (GlyT1): The compound 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide (SSR504734), a non-sarcosine-containing inhibitor, has been shown to exhibit reversible and competitive inhibition of glycine transport by GlyT1 chiralen.com. Further research has led to the discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides as novel, selective, and potent GlyT1 inhibitors.

Elucidation of Mechanism of Action at the Molecular Level

Understanding the molecular interactions and downstream effects of these compounds is crucial for rational drug design.

Ligand-Target Interaction Analysis

For GlyT1 inhibitors like SSR504734, studies have indicated that they interact with discrete binding sites on the transporter. The binding of the radiolabeled analog, [(3)H]N-methyl-SSR504734, to GlyT1 was competitively displaced by glycine and SSR504734 itself, suggesting a competitive mode of action at a specific binding site chiralen.com.

Downstream Cellular Pathway Modulation

The interaction of benzamide derivatives with their molecular targets can trigger a cascade of downstream cellular events. For example, N-(piperidin-4-yl)benzamide derivatives that activate hypoxia-inducible factor 1 (HIF-1) pathways have been synthesized. These compounds induce the expression of the HIF-1α protein and its downstream target gene p21. Furthermore, they upregulate the expression of cleaved caspase-3, which in turn promotes apoptosis in tumor cells chiralen.com. Similarly, benzamide compounds that inhibit the Hedgehog (Hh) signaling pathway have been developed. Their inhibitory effect on the Smoothened (Smo) receptor leads to the modulation of this critical developmental pathway nih.gov.

Information regarding this compound is not publicly available.

Extensive research has yielded no specific scientific data on the mechanistic pharmacology, molecular target identification, or studies related to allosteric modulation and biased agonism for the chemical compound this compound.

While the broader classes of benzamide and piperidine derivatives have been subjects of pharmacological studies, including investigations into allosteric modulation and biased agonism at various receptors, this specific compound is not mentioned in the available scientific literature. Consequently, the requested article focusing solely on this compound with a detailed section on "Allosteric Modulation and Biased Agonism Studies" cannot be generated due to the absence of relevant research findings.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Chemical Modifications and Their Impact on Biological Activity

SAR studies on benzamide-piperidine systems have revealed that modifications to both the benzamide (B126) and piperidine (B6355638) moieties significantly influence biological activity. The nature and position of substituents on these rings can drastically alter potency, selectivity, and pharmacokinetic properties.

Modifications on the Benzamide Ring: Substituents on the phenyl ring of the benzamide portion play a crucial role in modulating activity. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives, the introduction of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to significantly enhance antitumor activity. researchgate.net Specifically, the 4-chloro substituted compound showed potent growth inhibitory activity against several cancer cell lines. researchgate.net Similarly, in another series of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was shown to be advantageous for antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com These findings highlight the sensitivity of the benzamide ring to electronic and steric modifications.

Modifications on the Piperidine Ring: The piperidine ring is another critical site for modification. The position of the substituent on this ring can be a determining factor for activity. For example, studies on GLP-1R agonists with a substituted piperidine ring showed that a substituent at the 4-position resulted in poor potentiation, whereas other substitution patterns were more favorable. thieme-connect.com In a different context, introducing a substituent at the 2-position of the piperidine ring was effective in enhancing the aqueous solubility of certain antiviral compounds. thieme-connect.com

Furthermore, the nature of the substituent on the piperidine nitrogen is pivotal. Capping the distal piperidine nitrogen to form amides, sulfonamides, or ureas has been explored to modulate properties like basicity and topology while maintaining selectivity for specific targets like the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov The SAR for these series was often described as "flat," where even subtle changes could lead to a loss of efficacy. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of benzamide-piperidine derivatives based on published research findings.

| Compound Series | Modification Site | Substitution | Impact on Biological Activity |

| N-(piperidin-4-yl)benzamides | Phenyl ring (para-position) | Chlorine (Cl) | Significantly enhanced antitumor activity researchgate.net |

| N-(piperidin-4-yl)benzamides | Phenyl ring (para-position) | Hydroxyl (OH) | Enhanced antitumor activity researchgate.net |

| 2-Phenoxybenzamides | Phenoxy substituent | 4-Fluoro | Advantageous for antiplasmodial activity mdpi.com |

| GLP-1R Agonists | Piperidine ring | Substituent at 4-position | Poor GLP-1 potentiation thieme-connect.com |

| Antiviral Compounds | Piperidine ring | Substituent at 2-position | Enhanced aqueous solubility thieme-connect.com |

| M1 Allosteric Agonists | Piperidine Nitrogen | Amide/Sulfonamide/Urea cap | Maintained M1 selectivity, but SAR was "flat" nih.gov |

Identification of Pharmacophoric Features and Key Structural Motifs

The essential pharmacophoric features of the benzamide-piperidine scaffold generally consist of a hydrogen bond acceptor (the carbonyl oxygen of the benzamide), a hydrogen bond donor (the amide N-H), an aromatic/hydrophobic region (the benzoyl group), and a basic nitrogen atom within the piperidine ring. The spatial arrangement of these features is critical for interaction with biological targets.

The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is considered a crucial motif for anchoring ligands to the 5-HT2A receptor. nih.gov This motif is viewed as a constrained version of the butyrophenone (B1668137) pharmacophore, which is known for its activity at dopaminergic and serotoninergic receptors. nih.gov Molecular docking studies have supported these hypotheses, showing key interactions like hydrogen bonding between the ligand and specific amino acid residues (e.g., serine) in the target protein. mdpi.com

A quantitative SAR study on cannabinoid CB1 receptor antagonists identified the aminopiperidine region as a key pharmacophoric element. nih.gov This model suggested that substituents in this region with a positive charge density would likely possess increased pharmacological activity. nih.gov

Bioisosteric Replacements in Benzamide-Piperidine Systems

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. acs.orguniroma1.it In the context of benzamide-piperidine systems, this approach has been applied to fine-tune activity, selectivity, and pharmacokinetic profiles. nih.gov

One notable example is the consideration of the piperidine ring as a potential bioisostere of the piperazine (B1678402) ring. nih.gov When this replacement is made, the carbonyl group of the benzamide can compensate for the loss of the second nitrogen atom in piperazine by establishing new hydrogen bond interactions with the target protein. nih.gov This strategy has been successfully employed in the design of various therapeutic agents.

Other bioisosteric replacements have also been explored. For example, replacing the piperidine ring with a morpholine (B109124) moiety in certain analogues resulted in an inactive compound, indicating that the nitrogen atom of the piperidine is crucial for activity in that specific series. dndi.org In another study, substituting a methine group for a nitrogen atom by replacing an aminopiperidinyl moiety with an N-cyclohexyl amide was investigated to understand the role of heteroatom interactions. nih.gov Furthermore, heterocycles are widely used as bioisosteres for phenyl rings to modulate properties and explore new interactions. nih.govenamine.net

Optimization of Binding Affinity and Functional Selectivity

Iterative medicinal chemistry efforts are central to optimizing the binding affinity and functional selectivity of benzamide-piperidine derivatives. This process involves synthesizing and evaluating a library of analogues with systematic modifications.

For inhibitors of the presynaptic choline (B1196258) transporter, SAR exploration around the 3-piperidine substituent and the amide functionality led to the discovery of highly potent compounds. nih.gov It was found that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over other alkyl ether changes. nih.gov

In the development of M1 allosteric agonists, modifications to the benzamide ring, such as introducing methyl or chloro groups at the 3-position, yielded compounds with submicromolar potency. nih.gov However, selectivity is a key challenge. For instance, while a series of N-(piperidin-4-yl)-naphthamides showed high selectivity for D4.2 over D2L receptors, modifications that increased affinity for the 5-HT2A receptor were also observed, highlighting the delicate balance required for achieving functional selectivity. researchgate.net Increasing the length and bulk of substituents on the piperidine moiety has also been shown to increase receptor affinity and efficacy in some cases, although this effect often plateaus after a certain chain length is reached. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative structure-activity relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. archivepp.com These models are invaluable for predicting the activity of novel compounds and guiding the design of more potent analogues.

For piperidine derivatives, various 2D and 3D-QSAR models have been developed. nih.govijpsr.com For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors. researchgate.net These models provided insights into the importance of steric, electrostatic, and hydrophobic properties for potent inhibition and helped guide the design of new anticancer drugs. researchgate.net

Similarly, QSAR models have been proposed for predicting the toxicity of piperidine derivatives against Aedes aegypti. nih.gov Using 2D topological descriptors, multilinear regression and machine learning approaches led to robust models that could be used to design new molecules with potential activity. nih.gov These computational approaches, when combined with traditional SAR studies, accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Computational Chemistry and Theoretical Modeling of Molecular Interactions

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is crucial in drug discovery for understanding the binding mode and affinity of a ligand. For derivatives of benzamide (B126) and piperidine (B6355638), docking studies have been instrumental in elucidating key interactions within protein binding sites.

In studies of related benzamide compounds, docking simulations have identified critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For instance, simulations involving N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as inhibitors of Rho-associated kinase-1 (ROCK1) revealed hydrogen bond interactions with key residues like M156 and the catalytic lysine (B10760008) K105. The benzamide moiety often participates in hydrogen bonding, while the piperidine ring can engage in hydrophobic contacts with residues such as valine and leucine.

Computational models generate various binding poses, which are then evaluated using a scoring function to estimate the binding energy and stability of the conformers. This information helps predict the most likely binding mode and can guide the design of more potent and selective derivatives.

Table 1: Representative Data from Molecular Docking of Related Benzamide/Piperidine Scaffolds

| Compound Scaffold | Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide | ROCK1 | M156, K105 | Hydrogen Bond | |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase II | V135, L141 | Hydrophobic Contact | |

| Benzamide-thiourea derivatives | S. aureus DNA gyrase B | SER 438, ASP 437 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. By simulating the movements of atoms and molecules, MD can assess the stability of a docked pose and reveal conformational changes in both the ligand and the protein upon binding.

For complexes involving benzamide and piperidine derivatives, MD simulations have been used to confirm the stability of binding modes predicted by docking. These simulations, often run for nanoseconds or even microseconds, track parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the system. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket.

Furthermore, MD simulations can identify key residues that are crucial for maintaining the binding interaction and can reveal the role of water molecules in mediating ligand-protein contacts. For example, in a study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, 200-nanosecond MD simulations were performed to explore the binding modes and confirm the stability of the inhibitors within the active site of human carbonic anhydrase isoforms.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations can determine various molecular descriptors that are crucial for understanding a compound's behavior.

Key properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. Other descriptors derived from DFT, such as chemical potential, molecular hardness, and electrophilicity index, provide further insights into the molecule's potential to donate or accept electrons in a reaction. These calculations help in predicting the most reactive sites within the "4-(Piperidin-2-yl)benzamide" structure, which is valuable for understanding its metabolic pathways and potential interactions with biological targets.

Table 2: Key Electronic Properties Determined by DFT for Related Scaffolds

| Property | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Predicting reaction mechanisms |

| LUMO Energy | Indicates electron-accepting ability | Predicting reaction mechanisms |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | Assessing molecular stability |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich and electron-poor regions | Predicting sites for electrophilic and nucleophilic attack |

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Design (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits, which typically bind with low affinity, are then optimized and grown into more potent lead compounds. The "4-(Piperidin-2-yl)benzamide" structure can be considered in an FBDD context, where the piperidinyl-benzamide core serves as a key scaffold.

The piperidine and benzamide moieties themselves can be viewed as fragments that contribute to binding. FBDD approaches would involve identifying how these individual fragments interact with a target and then linking or growing them to enhance affinity and selectivity.

Scaffold hopping is a related technique where the core structure (scaffold) of a known active compound is replaced by a different, often structurally distinct, scaffold while preserving the original biological activity. The "4-(Piperidin-2-yl)benzamide" scaffold could be used as a starting point, or it could be the result of a scaffold hopping exercise from another known inhibitor class, aiming to improve properties like potency or pharmacokinetics.

In Silico Prediction of Binding Affinity and Selectivity

In silico methods are widely used to predict the binding affinity and selectivity of drug candidates before they are synthesized and tested in the lab. These computational approaches can significantly accelerate the drug discovery process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling correlate variations in the chemical structure of compounds with changes in their biological activity.

For compounds containing the benzamide scaffold, in silico studies have been used to predict drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. By analyzing a series of related compounds, computational models can be built to predict the binding affinity (e.g., pIC50 values) of new, unsynthesized molecules. These models often use descriptors derived from the compound's 3D structure and electronic properties to make predictions. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of benzamide-based inhibitors to guide the design of more potent analogs.

Note: This Section Emphasizes the Methodologies and Scientific Insights Derived, Strictly Avoiding Clinical Relevance or Human Data.

Cellular Assays for Functional Characterization

Cell-Based Reporter Assays for Receptor Activation

No studies utilizing cell-based reporter assays to evaluate the effect of 4-(Piperidin-2-yl)benzamide (B12841399) hydrochloride on the activation of specific receptors have been identified.

Enzyme Inhibition Assays in Cell Lysates or Whole Cells

There is no available data from enzyme inhibition assays conducted in either cell lysates or whole-cell systems to characterize the inhibitory potential of 4-(Piperidin-2-yl)benzamide hydrochloride against any specific enzymes.

Cellular Pathway Analysis (e.g., Western Blot for protein expression/phosphorylation, Flow Cytometry for cell cycle analysis)

Investigations into the impact of this compound on cellular signaling pathways, protein expression or phosphorylation, or cell cycle progression through methods such as Western Blot or Flow Cytometry have not been reported in the available literature.

In vitro Antiproliferative Activity in Disease-Relevant Cell Lines (e.g., HepG2 cells)

There are no published studies detailing the in vitro antiproliferative activity of this compound in any disease-relevant cell lines, including the HepG2 human liver cancer cell line.

In vitro Metabolic Stability Studies (e.g., Plasma and S9 Stability)

Information regarding the metabolic stability of this compound in in vitro systems, such as plasma or liver S9 fractions, is not available.

In Vivo Pharmacological Models (Non-Human) for Mechanistic Research

No non-human in vivo pharmacological studies have been published that would provide mechanistic insights into the biological actions of this compound.

Rodent Models for Specific Biological Systems or Disease Mechanisms (e.g., Schizophrenia Models, CNS Studies)

The study of benzamide (B126) and piperidine (B6355638) derivatives often involves rodent models to elucidate their effects on the central nervous system (CNS) and to explore potential relevance to disease mechanisms. While specific studies on this compound are not extensively detailed in available literature, the established methodologies for related compounds provide a framework for its potential assessment.

Rodent models of schizophrenia are particularly relevant for this class of compounds. These models aim to replicate aspects of the disorder's complex neurobiology and symptom domains. nih.gov Commonly used models include:

Pharmacologically-Induced Models: Non-competitive NMDA receptor antagonists like phencyclidine (PCP) and ketamine are administered to rodents to induce behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia. nih.gov Acute administration of PCP, for instance, can produce hyperlocomotion, social withdrawal, and cognitive deficits in rodents. nih.gov

Neurodevelopmental Models: These models involve insults during critical periods of brain development. For example, administration of the DNA alkylating agent methylazoxymethanol (B1197960) acetate (B1210297) (MAM) to pregnant rats at a specific gestational day can produce offspring that develop behavioral and neuropathological abnormalities in adulthood that are relevant to schizophrenia. frontiersin.org Similarly, neonatal treatment of rats with capsaicin (B1668287) has been shown to cause brain changes, such as reduced brain weight and cortical thickness, that resemble findings in schizophrenia, suggesting its potential as a developmental model. jneurology.com

Substituted benzamides have been evaluated in various behavioral paradigms in rodents. In one study, benzamides like metoclopramide (B1676508), sultopride, and sulpiride (B1682569) were shown to dose-dependently inhibit operant behaviors, such as lateral hypothalamic self-stimulation and Sidman avoidance responding in rats. nih.gov These tests are used to assess the effects of compounds on motivation, reward, and aversion, which can be relevant for CNS-active drugs. The relative potency of these compounds in inhibiting such behaviors provides insights into their neuropharmacological activity. nih.gov

| Rodent Model Type | Inducing Agent/Method | Key Behavioral/Neuropathological Outcomes | Relevance |

|---|---|---|---|

| Pharmacological | Phencyclidine (PCP) | Hyperlocomotion, social withdrawal, cognitive deficits, impaired prepulse inhibition. nih.gov | Models positive, negative, and cognitive symptoms of schizophrenia. |

| Neurodevelopmental | Methylazoxymethanol acetate (MAM) | Post-pubertal onset of behavioral deficits, altered cortical-limbic circuits. nih.govfrontiersin.org | Models the developmental aspects and delayed onset of schizophrenia. |

| Neurodevelopmental | Neonatal Capsaicin Treatment | Reduced brain weight, reduced hippocampal area, cortical thinning, hyperactivity. jneurology.com | Replicates certain brain structural changes observed in schizophrenia. jneurology.com |

Assessment of Biomarkers of Signaling Through Target Pathways

The investigation of piperidinyl benzamides involves assessing biomarkers to understand how these compounds modulate specific signaling pathways. While direct biomarker data for this compound is limited, studies on structurally similar compounds provide examples of relevant pathway analysis.

One study investigated a series of N-(piperidin-4-yl)benzamide derivatives as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov In this research, specific derivatives were found to induce the expression of the HIF-1α protein and its downstream target gene, p21. nih.gov Furthermore, these compounds upregulated the expression of cleaved caspase-3, a key biomarker for apoptosis. nih.gov This suggests that this class of compounds can modulate cellular stress and survival pathways.

In another line of research, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were evaluated for anti-inflammatory activity. researchgate.net The assessment of biomarkers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages was a key component of this study. The compounds were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators of inflammation. researchgate.net Further investigation into the mechanism revealed that an active compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, indicating an inhibitory effect on the NF-κB signaling pathway. researchgate.net

| Compound Class | Biomarker | Biological System | Observed Effect | Signaling Pathway Implicated |

|---|---|---|---|---|

| N-(piperidin-4-yl)benzamide derivatives | HIF-1α, p21, Cleaved caspase-3 | HepG2 cells | Upregulation/Induction. nih.gov | Hypoxia-Inducible Factor 1 (HIF-1) |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Nitric Oxide (NO), TNF-α | LPS-Stimulated RAW 264.7 Macrophages | Inhibition of production. researchgate.net | Inflammatory pathways |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Phospho-IκBα, p65 NF-κB | LPS-Stimulated RAW 264.7 Macrophages | Restoration/Inhibition. researchgate.net | NF-κB signaling |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships in Preclinical Species

Understanding the relationship between a compound's concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is crucial in preclinical development. nih.gov Animal models are essential for establishing these PK/PD relationships. nih.gov

Studies on related benzamide and piperidine compounds illustrate the types of pharmacokinetic parameters evaluated. For example, the pharmacokinetics of clebopride, a substituted benzamide, were studied in rats and dogs. nih.gov The compound showed a high apparent volume of distribution (1.6-3.2 L/kg) and a longer biological half-life than the related drug metoclopramide in both species. nih.gov In rats, high clearance values pointed to extensive first-pass metabolism, a phenomenon where the drug concentration is significantly reduced before it reaches systemic circulation. nih.gov

In another study, the pharmacokinetic profile of a radioiodinated benzamide derivative, 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, was assessed in Sprague-Dawley rats and nude mice. nih.gov The compound demonstrated rapid clearance from the blood and normal tissues. For instance, in nude mice bearing human prostate tumors, the tumor tissue showed the highest percentage of injected dose per gram (%ID/g) at 4 hours post-injection, which then cleared significantly by 24 hours. nih.gov

The interaction between pharmacokinetics and pharmacodynamics was explored in a study involving piperine (B192125) and the drug gliclazide (B1671584) in rats and rabbits. phcogj.com The co-administration of piperine not only altered the pharmacodynamic effect of gliclazide (blood glucose reduction) but also its pharmacokinetics, indicating a complex interaction. phcogj.com

| Compound | Preclinical Species | Key Pharmacokinetic Findings |

|---|---|---|

| Clebopride | Rat, Dog | High volume of distribution (1.6-3.2 L/kg); extensive first-pass metabolism in rats. nih.gov |

| 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide | Rat, Mouse | Rapid clearance from blood and normal tissues. nih.gov |

| Piperine (in combination with Gliclazide) | Rat, Rabbit | Altered the pharmacokinetics of co-administered gliclazide. phcogj.com |

Ex-vivo Studies (e.g., Organ Bath Studies for Vasorelaxant Activity)

Ex-vivo organ bath studies are a valuable tool for characterizing the pharmacological effects of compounds on isolated tissues, outside the complex environment of a living organism. This methodology is frequently used to assess the vasorelaxant activity of novel chemical entities.

The vasorelaxant properties of various compounds structurally related to this compound have been investigated using this technique. In these studies, aortic rings are typically isolated from rats, suspended in an organ bath, and pre-contracted with an agent like noradrenaline or potassium chloride. nih.govbenthamscience.com The test compound is then added in increasing concentrations to determine its ability to relax the contracted tissue.

One study synthesized a series of 1H-benzo[d]imidazole analogues and tested their effects on isolated rat aortic rings. nih.gov Several of the synthesized nitro derivatives were found to be potent vasorelaxants, exhibiting concentration-dependent effects with EC50 values below 5 μM. nih.gov Another study evaluated 22 novel benzamide derivatives and found that most possessed vasodilative activity in vitro on rat aortic strips. nih.gov Similarly, research on phenanthrene (B1679779) derivatives isolated from Maxillaria densa showed that these compounds induced significant, concentration-dependent relaxation in norepinephrine-contracted aortic rings. researchgate.net These studies often explore the mechanism of action, for example, by determining if the relaxation is endothelium-dependent or -independent. benthamscience.comnih.gov

| Compound Class | Ex-Vivo Model | Contracting Agent | Key Finding |

|---|---|---|---|

| 1H-benzo[d]imidazole derivatives | Isolated rat aortic rings | Not specified | Potent, concentration-dependent vasorelaxant effects (EC50 <5µM). nih.gov |

| Benzamide derivatives | Rat aortic strip | Noradrenaline, KCl | Majority of 22 compounds showed various vasodilative activities. nih.gov |

| Phenanthrene derivatives | Isolated rat aortic rings | Norepinephrine (NE), KCl | Significant concentration-dependent and endothelium-independent relaxation. researchgate.net |

| 4H-pyranes and 2-pyridones derivatives | Isolated rat aorta rings | Noradrenaline | Showed concentration–dependent and endothelium-independent relaxation. benthamscience.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Piperidin-2-yl)benzamide hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling a benzamide derivative with a piperidine moiety under controlled conditions. For example, nucleophilic substitution or amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF .

- Purity Optimization : Post-synthesis purification via recrystallization (using ethanol/water mixtures) or chromatography (e.g., flash column chromatography with silica gel). Final purity validation requires HPLC (≥95% purity) and mass spectrometry (MS) to confirm molecular weight .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and piperidine-benzamide linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion matching C₁₃H₁₈ClN₂O) .

- HPLC : Reverse-phase chromatography with UV detection to assess purity and stability under storage conditions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Avoid ignition sources due to potential flammability of organic solvents used in synthesis .

- Emergency Measures : For eye exposure, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS documentation. Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Experimental Design :

- Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., hepatic microsome assays), and blood-brain barrier penetration using LC-MS/MS .

- Orthogonal Assays : Compare receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Data Interpretation : Discrepancies may arise from metabolite interference or off-target effects. Cross-validate using structural analogs (e.g., fluorinated benzamide derivatives) to isolate activity contributions .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel synthetic pathways?

- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate reaction barriers for amide bond formation or piperidine ring modifications. Software like Gaussian or ORCA can simulate transition states .

- Reaction Pathway Optimization : Combine machine learning (e.g., neural networks) with high-throughput experimental data to predict optimal solvents, catalysts, and temperatures. ICReDD’s integrated computational-experimental workflows are a benchmark .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the therapeutic potential of 4-(Piperidin-2-yl)benzamide derivatives?

- Methodology :

- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzamide or piperidine ring to assess impact on receptor affinity .

- Bioisosteric Replacement : Replace the piperidine ring with morpholine or azetidine to evaluate metabolic stability .

Q. What are the methodological challenges in assessing the environmental impact of this compound during preclinical development?

- Ecotoxicology Testing :

- Aquatic Toxicity : Perform Daphnia magna or Danio rerio (zebrafish) assays to determine LC₅₀ values .

- Biodegradation : Use OECD 301B (CO₂ evolution test) to evaluate persistence in soil/water systems .

- Analytical Limitations : Trace quantification requires advanced LC-MS/MS methods due to low environmental concentrations .

Notes on Contradictions and Validation

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may stem from solvent purity or catalyst aging. Replicate procedures with freshly distilled solvents and anhydrous conditions .

- Biological Activity Conflicts : Inconsistent IC₅₀ values across studies could reflect assay protocols (e.g., cell line differences). Standardize using reference compounds (e.g., positive controls like diphenhydramine hydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.